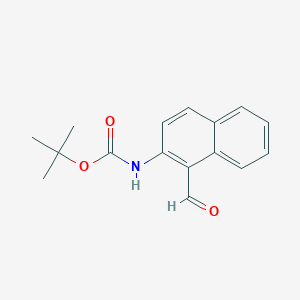
tert-Butyl(1-formylnaphthalen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1-formylnaphthalen-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a naphthalene ring, which is further substituted with a formyl group
Preparation Methods
The synthesis of tert-Butyl(1-formylnaphthalen-2-yl)carbamate typically involves the reaction of N-Boc-2-naphthylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formylating agents like dimethylformamide (DMF) and a strong base such as lithium diisopropylamide (LDA) to introduce the formyl group . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yields.
Chemical Reactions Analysis
tert-Butyl(1-formylnaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl(1-formylnaphthalen-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl(1-formylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl(1-formylnaphthalen-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-formylphenyl)carbamate: This compound has a similar structure but with a phenyl ring instead of a naphthalene ring.
tert-Butyl (1-bromonaphthalen-2-yl)carbamate: This compound has a bromine atom instead of a formyl group on the naphthalene ring.
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound features an indole ring instead of a naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
tert-butyl N-(1-formylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-14-9-8-11-6-4-5-7-12(11)13(14)10-18/h4-10H,1-3H3,(H,17,19) |
InChI Key |
VGASNBVKWGYUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


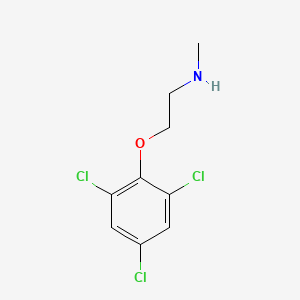
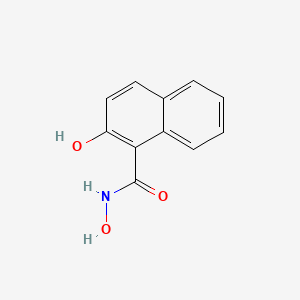
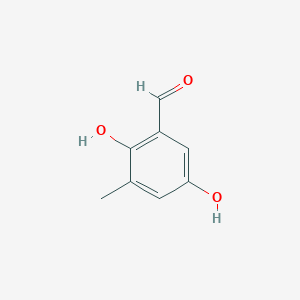
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
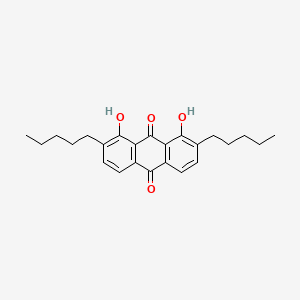
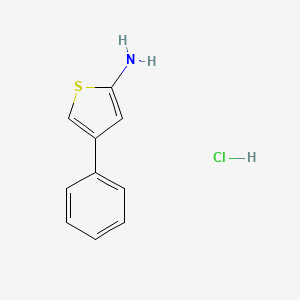
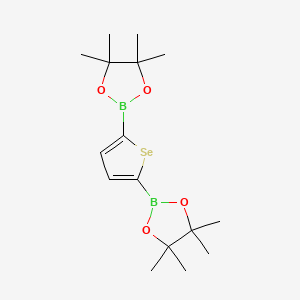
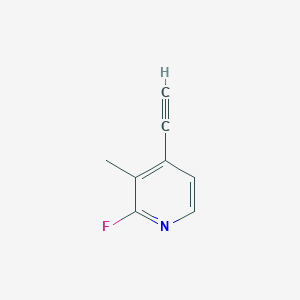
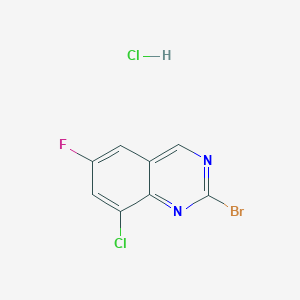
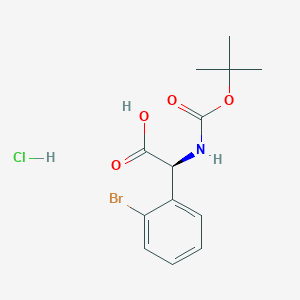
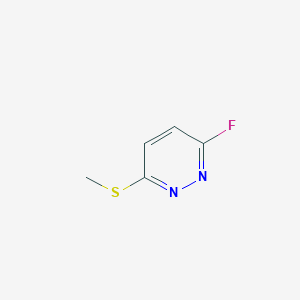
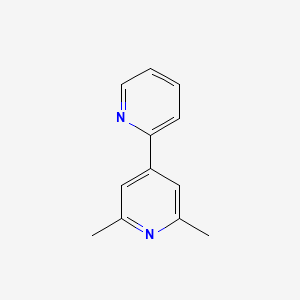
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
